molecular formula C19H17N3O5 B2663857 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887896-84-6

3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2663857
CAS No.: 887896-84-6
M. Wt: 367.361
InChI Key: AMDHPABQPZBBRG-UHFFFAOYSA-N
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Description

3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties

Preparation Methods

The synthesis of 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amino group, resulting in different amine derivatives.

Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis. Its anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation pathways . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide include other benzofuran derivatives such as:

  • 2-butyramido-N-(4-nitrophenyl)benzofuran-3-carboxamide
  • 3-acetamido-N-(4-nitrophenyl)benzofuran-2-carboxamide
  • 3-butyramido-N-(3-nitrophenyl)benzofuran-2-carboxamide

These compounds share structural similarities but differ in the position of functional groups or the nature of substituents. The uniqueness of this compound lies in its specific arrangement of functional groups, which contributes to its distinct biological activities and chemical properties .

Properties

IUPAC Name

3-(butanoylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-2-5-16(23)21-17-14-6-3-4-7-15(14)27-18(17)19(24)20-12-8-10-13(11-9-12)22(25)26/h3-4,6-11H,2,5H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDHPABQPZBBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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